molecular formula C12H16FNO4S B13544463 tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate

tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate

Cat. No.: B13544463
M. Wt: 289.33 g/mol
InChI Key: DJJZTCSKHSFBST-UHFFFAOYSA-N
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Description

tert-ButylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a phenyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate typically involves the reaction of tert-butyl isocyanate with 3-(fluorosulfonyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized carbamates and sulfonamides.

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. It is particularly useful in the development of enzyme inhibitors for therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It is used in the synthesis of drugs that target specific enzymes and receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate involves the inhibition of specific enzymes and proteins. The fluorosulfonyl group interacts with the active site of the target enzyme, leading to the formation of a stable complex that inhibits enzyme activity. This interaction disrupts the normal biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(fluorosulfonyl)piperidine-1-carboxylate
  • tert-Butyl carbanilate
  • tert-Butyl phenylcarbamate

Uniqueness

tert-ButylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is unique due to the presence of both a fluorosulfonyl group and a carbamate moiety. This combination imparts distinct chemical and biological properties to the compound, making it valuable in various research and industrial applications. The fluorosulfonyl group enhances the compound’s reactivity and specificity, while the carbamate moiety provides stability and versatility in chemical synthesis.

Properties

Molecular Formula

C12H16FNO4S

Molecular Weight

289.33 g/mol

IUPAC Name

tert-butyl N-(3-fluorosulfonylphenyl)-N-methylcarbamate

InChI

InChI=1S/C12H16FNO4S/c1-12(2,3)18-11(15)14(4)9-6-5-7-10(8-9)19(13,16)17/h5-8H,1-4H3

InChI Key

DJJZTCSKHSFBST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)S(=O)(=O)F

Origin of Product

United States

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